molecular formula C20H16ClN3O2 B2881911 4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether CAS No. 339027-20-2

4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether

Cat. No.: B2881911
CAS No.: 339027-20-2
M. Wt: 365.82
InChI Key: KIFITARBSKFFBT-UHFFFAOYSA-N
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Description

The compound “4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The imidazole ring is a key structural feature, which can exhibit tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . Unfortunately, specific structural details for this exact compound were not found in the available literature.

Scientific Research Applications

Oxidative Functionalization

A study describes a practical Pd(II)-catalyzed method for the regio- and chemoselective oxidative functionalization of arenes and alkanes, including substrates that contain a variety of directing groups such as pyridine and imine derivatives. This method transforms carbon-hydrogen bonds into esters, ethers, and aryl-halides under mild conditions, which could be relevant to the synthesis or modification of compounds like 4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether (Dick et al., 2004).

Photocatalytic Degradation

Research on coordination complexes prepared for the degradation of methyl violet dye highlights the potential of imidazo[4,5-b]pyridin derivatives in photocatalytic applications. These complexes, formulated with flexible dicarboxylate and different N-donor coligands, show promising results in the UV-light-driven degradation of organic dye pollutants (Lu et al., 2021).

Catalytic Hydroalkoxylation and Hydroamination

Another study explores the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This catalysis forms 5- or 6-membered rings with exocyclic methylene groups for ether products, potentially relevant to synthesizing or modifying ether-linked heterocyclic compounds (Pouy et al., 2012).

Properties

IUPAC Name

1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-25-16-10-8-14(9-11-16)20-23-19-18(7-4-12-22-19)24(20)26-13-15-5-2-3-6-17(15)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFITARBSKFFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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